PROTAC ER|A Degrader-4
Description
Evolution of Protein Degradation Strategies in Chemical Biology
The concept of controlling protein levels is not new. Early research in the mid-20th century identified autophagy, a process where cells self-digest their components. protein-degradation.org Around 1980, scientists discovered a non-lysosomal pathway for protein breakdown that was dependent on a small polypeptide, later identified as ubiquitin. protein-degradation.org This laid the groundwork for understanding the Ubiquitin-Proteasome System (UPS), the primary machinery for protein quality control in cells. njbio.comprotacerdegraders.com
The major breakthrough for TPD came with the realization that this natural system could be hijacked. The concept of a molecule that could bring a target protein and a component of the UPS together was first reported in 2001 by the labs of Craig Crews and Raymond Deshaies, who coined the term PROTAC. portlandpress.comnjbio.com Initial PROTACs were peptide-based, but the field rapidly advanced with the development of more drug-like small-molecule PROTACs, sparking widespread interest and investment. protein-degradation.orgnih.gov The discovery that the drug thalidomide (B1683933) functions as a "molecular glue" to induce degradation of specific proteins further validated the therapeutic potential of this approach. protein-degradation.orgjci.org
Fundamental Principles of PROTAC Technology
PROTACs are engineered molecules that induce the degradation of a specific Protein of Interest (POI) by marking it for destruction by the proteasome. mtoz-biolabs.commdpi.com They achieve this by acting as a bridge between the target protein and an E3 ubiquitin ligase, a key enzyme in the UPS. njbio.comnih.gov
Molecular Architecture of Heterobifunctional PROTACs
Heterobifunctional PROTACs are composed of three distinct chemical components: nih.govazalesov.comchemicalkinomics.comnih.gov
A "warhead" ligand: This part of the molecule is designed to bind specifically to the target protein, or POI.
An E3 ligase ligand: This component, often called the "anchor," binds to an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govmdpi.com
A chemical linker: This flexible chain connects the warhead and the E3 ligase ligand. The linker's length and composition are critical, as they determine the geometry and stability of the complex formed by the PROTAC, the target protein, and the E3 ligase. nih.gov
PROTAC ERα Degrader-4, for example, is a heterobifunctional molecule that contains a ligand for the Estrogen Receptor α (ERα), a linker, and a ligand that recruits an E3 ligase. medchemexpress.comtargetmol.com Specifically, some ERα degraders use a ligand for the VHL E3 ligase. acs.orgmedchemexpress.com
Event-Driven Pharmacology: Catalytic Nature of PROTAC-Mediated Degradation
The mechanism of PROTACs is event-driven and catalytic. nih.govacs.org The process unfolds in a cyclical manner:
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., ERα) and an E3 ligase, bringing them into close proximity to form a "ternary complex". nih.govazalesov.comnih.gov
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of multiple ubiquitin molecules from a partner E2 enzyme onto the target protein. nih.govazalesov.com
Proteasomal Degradation: This poly-ubiquitin chain acts as a "tag," marking the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's protein disposal machinery. mdpi.comchemicalkinomics.com
Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. njbio.comazalesov.comrsc.org
This catalytic action means a single PROTAC molecule can induce the destruction of multiple target protein molecules, making them effective at very low concentrations. acs.orgsygnaturediscovery.comresearchgate.net
Advantages of PROTACs Over Traditional Occupancy-Based Inhibitors
The unique mechanism of PROTACs offers several significant advantages over traditional small-molecule inhibitors, which function by binding to and blocking the active site of a protein.
| Feature | Traditional Inhibitors | PROTACs |
| Mechanism | Occupancy-driven: Must continuously bind to the target's active site to have an effect. | Event-driven: Triggers an irreversible degradation event and is then recycled. mdpi.combiorxiv.org |
| Potency | Requires high concentrations to maintain target occupancy, which can lead to off-target effects. biochempeg.com | Effective at sub-stoichiometric, low nanomolar concentrations due to their catalytic nature. sygnaturediscovery.combiochempeg.comaurigeneservices.com |
| Target Scope | Limited to proteins with well-defined binding pockets, representing about 20% of the proteome. | Can target the ~80% of the proteome considered "undruggable," including scaffold proteins and transcription factors, as they only require a transient binding site. njbio.comsygnaturediscovery.combiochempeg.com |
| Resistance | Can be rendered ineffective by mutations in the target's binding site. | Can overcome resistance from mutations because high-affinity binding is not always required for degradation. nih.govbiochempeg.comaurigeneservices.com |
| Selectivity | Selectivity depends solely on the binding affinity of the inhibitor for its target versus other proteins. | Can achieve higher selectivity through the specific formation of the ternary complex, even with less selective ligands. nih.govsygnaturediscovery.com |
| Effect | Inhibits a specific function (e.g., enzymatic activity) but leaves the protein intact, allowing non-enzymatic functions to persist. biochempeg.com | Degrades the entire protein, eliminating all its functions, including scaffolding and protein-protein interactions. nih.govbiochempeg.com |
| Duration | Effect lasts as long as the drug is present at a sufficient concentration. | The effect is more sustained, as the cell must resynthesize the entire protein, which can take hours or days. acs.orgaurigeneservices.comsci-hub.se |
PROTAC ERα Degrader-4 exemplifies these advantages. It has been shown to effectively degrade both wild-type and mutated ERα, a key driver in many breast cancers where traditional therapies can fail due to resistance. medchemexpress.comresearchgate.net Research has shown that ERα-targeting PROTACs can degrade the receptor with high potency, with some compounds achieving a DC50 (the concentration for 50% degradation) in the low nanomolar or even sub-nanomolar range. medchemexpress.comrsc.orgmedchemexpress.comumich.edu
Properties
Molecular Formula |
C55H62F3N5O10S2 |
|---|---|
Molecular Weight |
1074.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[4-[[(1R,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]sulfonyl-(2,2,2-trifluoroethyl)amino]phenoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62F3N5O10S2/c1-32(34-10-12-37(13-11-34)50-33(2)59-31-74-50)60-52(68)43-27-41(66)29-62(43)53(69)51(54(3,4)5)61-46(67)9-7-6-8-26-72-42-24-18-38(19-25-42)63(30-55(56,57)58)75(70,71)45-28-44-47(35-14-20-39(64)21-15-35)48(49(45)73-44)36-16-22-40(65)23-17-36/h10-25,31-32,41,43-45,49,51,64-66H,6-9,26-30H2,1-5H3,(H,60,68)(H,61,67)/t32-,41+,43-,44+,45?,49-,51+/m0/s1 |
InChI Key |
BVQHGFDIIGLBQA-OOEPXCPESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5C[C@@H]6C(=C([C@H]5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5CC6C(=C(C5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
Origin of Product |
United States |
Estrogen Receptor Alpha Erα As a Key Oncogenic Target
Mechanism of Action
PROTAC ERα Degrader-4 functions by simultaneously binding to both ERα and an E3 ubiquitin ligase. medchemexpress.com This proximity induces the E3 ligase to tag the ERα protein with ubiquitin, marking it for destruction by the proteasome. nih.govacs.org This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules. researchgate.net By directly eliminating the ERα protein rather than just blocking its activity, this approach can be effective against both wild-type and mutant forms of the receptor, offering a potential solution to resistance driven by ESR1 mutations. medchemexpress.com
Chemical Profile and In Vitro Activity
PROTAC ERα Degrader-4 has demonstrated high potency in preclinical studies. It binds to the estrogen receptor with a high affinity and effectively induces its degradation in cancer cells. medchemexpress.com
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (IC₅₀) | 0.8 nM | N/A | medchemexpress.com |
| Degradation (IC₅₀) | 0.3 nM | MCF-7 | medchemexpress.com |
| Cell Proliferation (IC₅₀) | 0.05 µM | MCF-7 (Tamoxifen-sensitive) | medchemexpress.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Research has shown that PROTAC ERα Degrader-4 induces significant degradation of ERα in MCF-7 breast cancer cells at low concentrations. medchemexpress.commedchemexpress.com It has also been shown to degrade both wild-type ERα in T47D cells and mutant ERα in cells engineered to express common resistance mutations (T47DD538G and T47DY537S). medchemexpress.com This activity against mutated forms of the receptor highlights its potential to overcome acquired resistance to conventional therapies. medchemexpress.com Furthermore, the compound has been shown to induce apoptosis and cell cycle arrest in MCF-7 cells. medchemexpress.com
Protac Er|a Degrader 4: Design Principles and Mechanistic Elucidation
Rational Design and Synthetic Strategies for PROTAC ERα Degrader-4
The design of PROTAC ERα Degrader-4 is a modular process, meticulously piecing together three key components: a moiety that binds to Estrogen Receptor Alpha (ERα), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. thno.orgtocris.com This heterobifunctional nature is the cornerstone of its mechanism, enabling it to act as a bridge between the target protein and the cellular degradation machinery. researchgate.netnih.gov
Estrogen Receptor Alpha (ERα)-Binding Moiety Selection
The selection of the ERα-binding moiety is critical for the PROTAC's specificity and potency. In the case of PROTAC ERα Degrader-4, the warhead that targets ERα is derived from established antagonists of the receptor. medchemexpress.com For instance, some designs have utilized scaffolds from molecules like 4-hydroxytamoxifen (B85900) (4-OHT) or estradiol. rsc.org The primary goal is to select a ligand with high affinity for ERα, ensuring effective recruitment of the target protein. rsc.org One notable strategy involves using the estrogen response element (ERE), a natural DNA sequence that binds to the DNA-binding domain (DBD) of ERα, as the recognition unit. nih.govacs.org This approach aims to overcome drug resistance associated with mutations in the ligand-binding domain (LBD) of ERα. nih.govacs.org
E3 Ubiquitin Ligase-Recruiting Moiety: Focus on VHL and CRBN
To initiate the degradation process, PROTAC ERα Degrader-4 must recruit an E3 ubiquitin ligase. The most commonly hijacked E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN). thno.orgtocris.comresearchgate.net PROTAC ERα Degrader-4 is a VHL-based degrader, meaning it incorporates a ligand that specifically binds to the VHL E3 ligase. medchemexpress.com The choice of VHL is driven by the availability of well-characterized, high-affinity small molecule ligands that can be readily incorporated into the PROTAC structure. thno.org These ligands, such as derivatives of hydroxyproline, are crucial for the formation of a stable ternary complex. tocris.com While VHL is a primary choice, ligands for CRBN, such as those derived from thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs), are also extensively used in the broader field of PROTAC development. thno.orgfrontiersin.org
Mechanism of Action of PROTAC ERα Degrader-4
The therapeutic effect of PROTAC ERα Degrader-4 is achieved through a catalytic process that leads to the selective destruction of the ERα protein. protacerdegraders.comnih.gov This process is initiated by the formation of a key intermediate and culminates in the tagging of the target protein for degradation.
Formation of the ERα–PROTAC–E3 Ligase Ternary Complex
The cornerstone of PROTAC action is the formation of a ternary complex, bringing together ERα, PROTAC ERα Degrader-4, and the recruited E3 ligase (VHL in this case). thno.orgtocris.comacs.org This induced proximity is the critical first step in the degradation pathway. nih.gov The stability and conformation of this ternary complex are paramount for the subsequent steps. researchgate.net The interactions within this complex are not limited to the binary binding of the PROTAC to its respective proteins; direct interactions between ERα and the E3 ligase can also occur, a phenomenon known as cooperativity, which can significantly influence the affinity and stability of the complex. nih.gov Competitive inhibition assays have demonstrated that the degradation of ERα is hindered when excess free ERα ligand or E3 ligase ligand is present, confirming that the formation of the ternary complex is essential for the PROTAC's activity. nih.govacs.org
Polyubiquitination of ERα Substrate
Once the ternary complex is formed, the E3 ligase is brought into close proximity to the ERα protein. nih.gov This proximity allows the E3 ligase to function as it normally would within the cell's ubiquitin-proteasome system (UPS): it facilitates the transfer of multiple ubiquitin molecules to the ERα substrate. researchgate.netnih.govacs.org This process, known as polyubiquitination, marks the ERα protein for destruction. nih.govnih.gov The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. frontiersin.orgnih.gov The proteasome then recognizes and degrades the polyubiquitinated ERα. nih.gov The degradation of ERα by PROTAC ERα Degrader-4 has been shown to be dependent on the proteasome, as treatment with proteasome inhibitors like MG132 blocks the degradation process. nih.govacs.org
Proteasomal Recognition and Degradation of Ubiquitinated ERα
The final step in the action of PROTAC ERα Degrader-4 is the proteasomal degradation of the now-ubiquitinated estrogen receptor-alpha (ERα). After PROTAC ERα Degrader-4 facilitates the formation of a ternary complex with an E3 ligase, ERα is tagged with polyubiquitin chains, marking it for destruction by the cell's primary protein disposal machinery, the 26S proteasome. nih.govprotacerdegraders.comexplorationpub.com This process is fundamental to the mechanism of all proteolysis-targeting chimeras. rsc.org
The 26S proteasome, a large enzymatic complex, recognizes the polyubiquitinated ERα via specific ubiquitin receptors located in its 19S regulatory particle. explorationpub.com This recognition is a critical checkpoint for degradation. Following binding, the ubiquitinated ERα is deubiquitinated, unfolded in an ATP-dependent process, and translocated into the 20S catalytic core of the proteasome. explorationpub.com Within this core, the ERα protein is cleaved into small peptides, thus eliminating it from the cell and abrogating its signaling function. explorationpub.com The effectiveness of this degradation can be confirmed experimentally; treating ERα-positive breast cancer cells like MCF-7 or T47D with an ERα PROTAC and the proteasome inhibitor MG132 prevents ERα degradation, demonstrating the proteasome-dependent mechanism. nih.govacs.org
Biophysical and Kinetic Characterization of PROTAC ERα Degrader-4-Induced Degradation
The efficacy of PROTAC ERα Degrader-4 is quantitatively described by its biophysical and kinetic parameters. These characteristics, including the concentration required for degradation, the rate and completeness of protein removal, and the dynamics of the essential ternary complex, are crucial for its development as a therapeutic tool. digitellinc.com
Dose-Response Relationships and Half-Maximal Degradation Concentration (DC50)
The degradation of ERα induced by PROTAC ERα Degrader-4 is highly dependent on its concentration. A key metric for a PROTAC's potency is the half-maximal degradation concentration (DC50), defined as the concentration at which 50% of the target protein is degraded. acs.org For ERα degraders, these values are typically determined in ER-positive breast cancer cell lines. For instance, PROTAC ERα Degrader-4 has been shown to induce ERα degradation with a DC50 of 0.3 nM in MCF-7 cells. medchemexpress.com Other potent ERα PROTACs have demonstrated DC50 values in the sub-nanomolar to low nanomolar range, highlighting the high potency achievable with this class of molecules. frontiersin.orgresearchgate.net
A common phenomenon observed with PROTACs is the "hook effect," where degradation efficiency diminishes at excessively high concentrations. nih.gov This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-ERα or PROTAC-E3 ligase) over the productive ternary complex, thereby reducing degradation. nih.gov
Table 1: Representative DC50 Values for ERα PROTACs in Breast Cancer Cell Lines
| PROTAC Compound | Cell Line | DC50 (nM) |
|---|---|---|
| PROTAC ERα Degrader-4 | MCF-7 | 0.3 medchemexpress.com |
| ERD-308 | MCF-7 | 0.17 frontiersin.org |
| ERD-308 | T47D | 0.43 frontiersin.org |
| ARV-471 | MCF-7 | 5.3 rsc.org |
Degradation Kinetics: Rate and Extent of ERα Elimination
The kinetic profile of ERα degradation involves the rate of elimination and the maximal extent of degradation (Dmax). lifesensors.com PROTAC ERα Degrader-4 is designed to induce rapid and profound degradation of its target. medchemexpress.com Time-course experiments in cell lines like MCF-7 show significant reduction in ERα levels within hours of treatment. acs.orgresearchgate.net For example, one study showed that an ERα PROTAC reached maximum degradation efficiency after just 4 hours of treatment. acs.org
The Dmax value represents the percentage of the target protein that is removed at optimal concentrations. Highly effective ERα PROTACs can achieve Dmax values greater than 95%, resulting in a more complete shutdown of ER signaling compared to traditional inhibitors. explorationpub.comfrontiersin.org This sustained and near-total elimination of ERα is a key therapeutic advantage of the PROTAC modality. researchgate.net
Ternary Complex Stability and Structural Dynamics
The formation of a stable ternary complex between ERα, PROTAC ERα Degrader-4, and an E3 ligase is the cornerstone of its mechanism. rsc.orgtocris.com The stability and conformation of this complex are critical for efficient ubiquitination. researchgate.net The linker component of the PROTAC is not merely a spacer but plays a crucial role in dictating the orientation and proximity of the two proteins, which influences the stability of the complex. tocris.com
Biophysical methods like Surface Plasmon Resonance (SPR) are used to measure the kinetics of ternary complex formation and dissociation. digitellinc.comacs.org Studies have shown that the half-life of the ternary complex often correlates with the rate of target degradation. acs.orgbiorxiv.org Longer-lived, more stable ternary complexes generally lead to more efficient ubiquitination and subsequent degradation. nih.govacs.org The interactions between the E3 ligase and the target protein can lead to positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, further stabilizing the complex. nih.govresearchgate.net
Correlation Between Ubiquitination Levels and Degradation Efficiency
A direct and positive correlation exists between the extent of ERα ubiquitination and the efficiency of its subsequent degradation. lifesensors.comnih.gov The formation of the ternary complex by PROTAC ERα Degrader-4 brings the E3 ligase into close proximity with ERα, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the ERα surface. nih.govexonpublications.com This polyubiquitination event precedes the actual degradation of the protein. explorationpub.com
Assays that measure ubiquitination can be used as a proxy for PROTAC efficiency. lifesensors.com An increase in polyubiquitinated ERα species, often detected by immunoprecipitation followed by western blotting, confirms that the PROTAC is mechanistically active. nih.gov Studies have demonstrated that PROTACs that induce higher levels of target ubiquitination also exhibit lower DC50 values and higher Dmax values, confirming that efficient ubiquitination is a prerequisite for potent protein degradation. lifesensors.com
Preclinical Efficacy and Cellular Activity of Protac Er|a Degrader 4
In Vitro Cellular Studies
PROTAC ERα Degrader-4 has demonstrated significant efficacy in degrading wild-type ERα in well-established estrogen receptor-positive (ER+) breast cancer cell lines. medchemexpress.comacs.org In MCF-7 cells, the degrader exhibits potent activity, with one study reporting an IC50 of 0.3 nM for ERα degradation. medchemexpress.com At a concentration of 1 µM, PROTAC ERα Degrader-4 shows significant degradation of ERα in MCF-7 cells after 12 hours of treatment. medchemexpress.com The degradation is dose-dependent, with efficient removal of the ERα protein observed at concentrations ranging from 0.01 to 10 µM within 12 hours in this cell line. medchemexpress.com
Similar potent activity has been observed in T47D cells, another ER+ breast cancer cell line. medchemexpress.comacs.org Treatment with 2 µM of PROTAC ERα Degrader-4 for 12 hours resulted in the degradation of wild-type ERα. medchemexpress.com The degradation of ERα in both MCF-7 and T47D cells is dependent on the proteasome system. nih.gov
| Cell Line | Concentration | Treatment Duration | Effect |
|---|---|---|---|
| MCF-7 | 0.3 nM (IC50) | Not Specified | ERα Degradation |
| MCF-7 | 1 µM | 12 hours | Significant ERα Degradation |
| MCF-7 | 0.01-10 µM | 12 hours | Dose-dependent ERα Degradation |
| T47D | 2 µM | 12 hours | ERα Degradation |
A significant challenge in the treatment of ER+ breast cancer is the development of resistance, often driven by mutations in the ESR1 gene, which encodes ERα. PROTAC ERα Degrader-4 has shown strong degradation activity against clinically relevant ERα mutants, including Y537S and D538G. medchemexpress.comresearchgate.net In T47D cells engineered to express these mutants, a 2 µM concentration of the degrader effectively degraded the mutant ERα proteins after 12 hours. medchemexpress.com This demonstrates the potential of PROTAC ERα Degrader-4 to overcome resistance mediated by these common mutations.
| Cell Line | ERα Mutant | Concentration | Treatment Duration | Effect |
|---|---|---|---|---|
| T47DY537S | Y537S | 2 µM | 12 hours | ERα Degradation |
| T47DD538G | D538G | 2 µM | 12 hours | ERα Degradation |
The degradation of ERα by PROTAC ERα Degrader-4 translates into significant functional consequences for breast cancer cells. medchemexpress.com Treatment of MCF-7 cells with concentrations of 1 to 10 µM for 72 hours has been shown to induce apoptosis, or programmed cell death. medchemexpress.com Furthermore, the compound also leads to cell cycle arrest in this cell line, indicating its ability to halt the proliferation of cancer cells. medchemexpress.comnih.gov
As a key transcription factor, ERα regulates the expression of a multitude of genes involved in cell growth and proliferation. By degrading the ERα protein, PROTAC ERα Degrader-4 effectively inhibits the expression of these target genes. researchgate.net This modulation of ERα-regulated gene expression is a critical mechanism underlying its anti-proliferative effects.
PROTAC ERα Degrader-4 demonstrates a high degree of selectivity for ERα over the related estrogen receptor beta (ERβ). medchemexpress.com The binding affinity (Ki) for ERα is 5.08 µM, while the Ki for ERβ is 26.20 µM, indicating a clear preference for ERα. medchemexpress.com This selectivity is an important characteristic for minimizing potential off-target effects.
In Vivo Preclinical Efficacy in Animal Models
The promising in vitro activity of PROTAC ERα Degrader-4 has been corroborated by in vivo studies in animal models of breast cancer. In LCC2 orthotopic xenograft tumor models, the compound exhibited potent antitumor activity and a significant ERα degradation effect in the tumor tissues. medchemexpress.com This demonstrates that PROTAC ERα Degrader-4 can effectively reach its target and exert its intended pharmacological effect in a whole-animal system.
Robust ERα Degradation in Tumor Tissues
PROTAC ERα Degrader-4, also known as Compound ZD12, has demonstrated potent and efficient degradation of the estrogen receptor alpha (ERα) protein in various preclinical models. medchemexpress.comnih.gov This targeted protein degradation is the fundamental mechanism behind its antitumor activity. In vitro studies have shown that PROTAC ERα Degrader-4 effectively degrades ERα protein in a dose-dependent manner in the MCF-7 breast cancer cell line. medchemexpress.com
The compound's efficacy extends to different ERα contexts, including wild-type and mutant forms of the receptor. It has been shown to degrade wild-type ERα in T47D cells and, significantly, mutant ERα in T47DD538G and T47DY537S cells, which are common mutations associated with acquired resistance to endocrine therapies. medchemexpress.com In vivo, PROTAC ERα Degrader-4 exhibits a potent ERα degradation effect within tumor tissues in LCC2 orthotopic xenograft tumor models, confirming its activity in a complex biological environment. medchemexpress.com
Superior Tumor Growth Inhibition in Xenograft Models
The robust degradation of ERα by PROTAC ERα Degrader-4 translates into significant antitumor activity. medchemexpress.comnih.gov In cellular assays, it displayed potent inhibitory activity against tamoxifen-sensitive MCF-7 cells. medchemexpress.com The compound has been shown to induce apoptosis and cause cell cycle arrest in these cells. medchemexpress.com
In vivo studies using LCC2 orthotopic xenograft tumor models have confirmed the potent antitumor activity of PROTAC ERα Degrader-4, showcasing its ability to suppress tumor growth in a living system. medchemexpress.com This efficacy in whole-animal models underscores its potential as a therapeutic agent for ER-positive breast cancers.
| Cell Line | Activity Type | Metric | Value | Source |
|---|---|---|---|---|
| MCF-7 (Tamoxifen-sensitive) | Inhibitory Activity | IC₅₀ | 0.05 μM | medchemexpress.com |
| MCF-7 | ERα Degradation | Effective Concentration Range | 0.01-10 μM | medchemexpress.com |
| T47D (Wild-type ERα) | ERα Degradation | - | Effective | medchemexpress.com |
| T47DD538G (Mutant ERα) | ERα Degradation | - | Effective | medchemexpress.com |
| T47DY537S (Mutant ERα) | ERα Degradation | - | Effective | medchemexpress.com |
Comparative Preclinical Efficacy with Selective Estrogen Receptor Degraders (SERDs)
PROTAC ERα Degrader-4 demonstrates key advantages that suggest superior efficacy over established Selective Estrogen Receptor Degraders (SERDs). A significant feature of this compound is its potent activity in breast cancer models that are resistant to standard therapies. It shows excellent cell inhibitory and ERα degradation activity against both tamoxifen-sensitive and tamoxifen-resistant ER+ breast cancer cells. medchemexpress.comnih.gov
Furthermore, its ability to effectively degrade clinically relevant ERα mutants, such as D538G and Y537S, addresses a major mechanism of acquired resistance to SERDs and other endocrine therapies. medchemexpress.com While direct, head-to-head in vivo comparative studies with SERDs like fulvestrant (B1683766) are not detailed in the available search results for this specific compound, its efficacy in resistant and mutated cell lines indicates a potential to overcome the limitations of current SERD treatments. medchemexpress.comnih.gov
Preclinical Combination Therapy Investigations
While combination strategies are a central aspect of modern oncology, specific preclinical data investigating PROTAC ERα Degrader-4 in combination with other targeted agents is limited in the provided search results.
Synergistic Antitumor Activity with CDK4/6 Inhibitors
There is no specific preclinical data available in the search results detailing the synergistic antitumor activity of PROTAC ERα Degrader-4 when combined with CDK4/6 inhibitors.
Combinability with PI3K/mTOR Pathway Inhibitors
There is no specific preclinical data available in the search results regarding the combinability of PROTAC ERα Degrader-4 with inhibitors of the PI3K/mTOR pathway.
Mechanisms of Acquired Resistance to Protac Er|a Degrader 4
Identification of Resistance Mechanisms in Preclinical Models
To investigate how cancer cells develop resistance to PROTAC ERα Degrader-4, preclinical studies have been instrumental. Researchers have successfully generated resistant cell lines in the laboratory by exposing ER-positive breast cancer cells, such as the MCF7 line, to the degrader over an extended period. researchgate.netarvinasmedical.com These resistant models serve as a vital tool for dissecting the underlying biological changes.
The characterization of these resistant cell lines involves a multi-omics approach, integrating various advanced analytical techniques. arvinasmedical.comnih.gov These methods include:
Whole Exome Sequencing (WES): To identify genomic alterations, such as mutations or copy number changes in the DNA of resistant cells. arvinasmedical.comarvinasmedical.com
RNA Sequencing (RNAseq): To analyze the transcriptome and identify changes in gene expression that occur as cells become resistant. arvinasmedical.comarvinasmedical.com
Reverse Phase Protein Array (RPPA): A functional proteomic profiling technique used to quantify the expression and activation levels of numerous key proteins and signaling pathways. arvinasmedical.comarvinasmedical.com
Through the application of these methods, scientists have identified several key molecular changes associated with acquired resistance to PROTAC ERα Degrader-4, providing a roadmap of the escape mechanisms employed by cancer cells. researchgate.netarvinasmedical.com
Role of ERα Protein Expression and Signaling Downregulation
A primary mechanism of acquired resistance to PROTAC ERα Degrader-4 involves the target itself. Studies on resistant MCF7 cell lines revealed a consistent downregulation of ERα protein expression and a subsequent reduction in ER-dependent signaling. researchgate.netarvinasmedical.comnih.gov This adaptation allows cancer cells to become less dependent on the ERα pathway, thereby reducing their sensitivity to a degrader that specifically targets this receptor. By diminishing the presence of the primary therapeutic target, the cancer cells effectively sidestep the degrader's mechanism of action.
Activation of Compensatory Signaling Pathways
As cancer cells reduce their reliance on ERα signaling, they often activate alternative, or "bypass," signaling pathways to maintain their growth and proliferation. nih.govnih.gov This activation of compensatory pathways is a hallmark of acquired resistance to PROTAC ERα Degrader-4. researchgate.netarvinasmedical.comarvinasmedical.com The cancer cells essentially rewire their internal signaling networks to circumvent the blockade imposed by the degrader.
A significant compensatory mechanism observed in resistant models is the upregulation of the HER (Human Epidermal Growth Factor Receptor) family of receptor tyrosine kinases. researchgate.netarvinasmedical.comarvinasmedical.com Specifically, increased expression and activation of EGFR (Epidermal Growth Factor Receptor), HER2, and HER3 have been identified in resistant cells. researchgate.netarvinasmedical.com Interestingly, this upregulation at the protein level was not associated with corresponding genomic alterations in the HER family genes themselves, suggesting that the changes occur at the transcriptional or post-transcriptional level. arvinasmedical.com The activation of these receptors provides an alternative route for stimulating downstream growth signals.
The upregulation of HER family signaling directly leads to the activation of downstream intracellular pathways, most notably the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT pathways. researchgate.netnih.govfrontiersin.orgmdpi.com These pathways are critical regulators of cell growth, survival, and proliferation. nih.govresearchgate.net In resistant cells, there is a marked increase in MAPK/AKT signaling, which effectively compensates for the loss of ERα-driven growth signals. researchgate.netarvinasmedical.comarvinasmedical.com This finding is crucial, as it suggests that resistant tumors may become sensitive to inhibitors of these reactivated pathways. Indeed, preclinical studies have shown that ARV-471-resistant cells with HER pathway upregulation are sensitive to EGFR, pan-HER, MEK, and ERK inhibitors. arvinasmedical.comarvinasmedical.com
In addition to the upregulation of receptor tyrosine kinases, specific genomic alterations can also drive the activation of bypass pathways. nih.gov Whole exome sequencing of resistant cell lines identified a copy number gain in the NRAS gene in one resistant model. arvinasmedical.comarvinasmedical.com An increased number of copies of the NRAS gene leads to the overexpression of the NRAS protein, a key component of the MAPK signaling pathway. researchgate.netmdpi.com Further experiments confirmed that the forced overexpression of NRAS in sensitive MCF7 cells was sufficient to confer resistance to PROTAC ERα Degrader-4, highlighting this as a direct causal mechanism of resistance. researchgate.netarvinasmedical.comarvinasmedical.com
Analysis of E3 Ligase Alterations (e.g., CRBN Mutations/Loss) in Resistance
Since PROTAC ERα Degrader-4 functions by hijacking the Cereblon (CRBN) E3 ligase to induce ERα degradation, a logical hypothesis for resistance would be the loss or mutation of CRBN. arvinasmedical.comrsc.org However, investigations into this possibility have yielded definitive results to the contrary. In the preclinical models of acquired resistance to ARV-471, no mutations or loss of CRBN were detected. researchgate.netarvinasmedical.comnih.gov
Furthermore, to directly test the role of the E3 ligase, experiments were conducted where CRBN was knocked out in ER-positive breast cancer cells. This knockout prevented the degradation of ERα but, critically, did not confer resistance to the antiproliferative effects of the degrader. arvinasmedical.comarvinasmedical.com This suggests that the compound possesses ER antagonist activity that is independent of its ability to degrade the receptor. arvinasmedical.com These findings strongly indicate that acquired resistance to this specific PROTAC is more likely to be driven by alterations in downstream or parallel growth signaling pathways rather than through modifications to the E3 ligase machinery. researchgate.netarvinasmedical.comnih.gov
Research Findings Summary
The following tables summarize the key findings from preclinical studies on resistance mechanisms to PROTAC ERα Degrader-4.
Table 1: Identified Mechanisms of Acquired Resistance
| Category | Specific Finding | Consequence | Reference |
|---|---|---|---|
| Target-Related | Downregulation of ERα protein and signaling | Decreased dependency on ERα pathway | researchgate.netarvinasmedical.comnih.gov |
| Compensatory Pathways | Upregulation of HER family (EGFR, HER2, HER3) signaling | Activation of alternative growth pathways | researchgate.netarvinasmedical.comarvinasmedical.com |
| Compensatory Pathways | Aberrant MAPK/AKT pathway activation | Sustained pro-proliferative signaling | researchgate.netarvinasmedical.comnih.govarvinasmedical.com |
| Genomic Alterations | NRAS copy number gain | Constitutive activation of MAPK pathway | researchgate.netarvinasmedical.comnih.govarvinasmedical.com |
| E3 Ligase Machinery | No mutations or loss of CRBN detected | Resistance is not driven by E3 ligase alterations | researchgate.netarvinasmedical.comnih.gov |
| E3 Ligase Machinery | CRBN knockout did not confer resistance | Degrader retains ER antagonist activity | arvinasmedical.comarvinasmedical.com |
Table 2: Compound Names Mentioned in Article
| Compound/Drug Class | |
|---|---|
| PROTAC ERα Degrader-4 | |
| ARV-471 (Vepdegestrant) | |
| Fulvestrant (B1683766) | |
| Tamoxifen (B1202) | |
| Raloxifene | |
| Anastrozole | |
| Letrozole | |
| Exemestane | |
| Palbociclib | |
| Alpelisib | |
| Binimetinib | |
| EGFR inhibitors | |
| pan-HER inhibitors | |
| MEK inhibitors | |
| ERK inhibitors | |
| Pomalidomide | |
| Lasofoxifene | |
| AZD9496 | |
| ERD-148 | |
| ERD-308 | |
| VH032 |
Overcoming Resistance with PROTAC Technology
A key advantage of PROTAC technology is its inherent ability to overcome common mechanisms of resistance to traditional endocrine therapies. PROTAC ERα Degrader-4 exemplifies this by effectively inducing the degradation of ERα in cancer cells that have developed resistance to drugs like tamoxifen and fulvestrant. researchgate.netnih.govdrugbank.comscienceopen.comnih.gov
The primary mechanism of acquired resistance to many existing ER-targeted therapies involves mutations in the ligand-binding domain (LBD) of the ERα protein. These mutations can lead to constitutive activation of the receptor, rendering it independent of estrogen for its pro-growth signaling. PROTAC ERα Degrader-4 is designed to circumvent this issue. By targeting the ERα protein for degradation, it eliminates the receptor entirely, regardless of its mutational status. researchgate.netnih.govdrugbank.comscienceopen.comnih.gov
Research has demonstrated the potent activity of PROTAC ERα Degrader-4 in various resistant breast cancer models. For instance, it has shown significant antiproliferative and ERα degradation activity in tamoxifen-resistant breast cancer cell lines. researchgate.netnih.govdrugbank.comscienceopen.comnih.gov Furthermore, its efficacy has been proven in cell lines harboring common ERα mutations, such as Y537S and D538G, which are known to confer resistance to conventional endocrine treatments. frontiersin.org
The development of PROTACs that target alternative domains of the ERα protein, such as the DNA-binding domain (DBD), represents another strategy to combat resistance. By avoiding the frequently mutated LBD, these next-generation PROTACs could provide a therapeutic option for tumors that have developed resistance to LBD-targeted therapies, including other PROTACs.
The table below summarizes the effectiveness of PROTAC ERα Degrader-4 in various resistant cell line models as reported in preclinical studies.
| Cell Line Model | Resistance Profile | Reported Efficacy of PROTAC ERα Degrader-4 (ZD12) |
| Tamoxifen-Resistant Breast Cancer Cells | Resistant to tamoxifen | Significant antiproliferation and ERα degradation activity. researchgate.netnih.govdrugbank.comscienceopen.comnih.gov |
| ERα Mutant Cell Lines (e.g., Y537S, D538G) | Harbor mutations conferring resistance to endocrine therapies | Potent degradation of mutant ERα and inhibition of cell proliferation. frontiersin.org |
| Fulvestrant-Resistant Models | Resistant to the selective ER degrader fulvestrant | Superior antitumor activity and ERα degradation compared to fulvestrant. researchgate.netscienceopen.com |
Future Directions and Emerging Research Avenues for Erα Protac Degraders
Advanced PROTAC Design Strategies
One advanced strategy involves targeting different domains of the ERα protein. acs.org While many current ERα PROTACs target the ligand-binding domain (LBD), mutations in this region are a common cause of drug resistance. acs.orgrsc.org To overcome this, researchers are developing PROTACs that target the DNA-binding domain (DBD) of ERα. acs.orgrsc.org For instance, a nucleic acid-conjugated PROTAC called ERE-PROTAC was designed using an estrogen response element (ERE) sequence to bind to the ERα DBD. acs.orgrsc.org This approach has shown the potential to degrade ERα in breast cancer cells, including those with LBD mutations. acs.orgnih.gov
The linker component of the PROTAC is another area of intense research. The length and composition of the linker can significantly impact the formation and stability of the ternary complex (PROTAC-ERα-E3 ligase), which is essential for degradation. explorationpub.com Studies have shown that even small changes to the linker can dramatically alter a PROTAC's degradation efficiency. acs.org For example, researchers synthesized different versions of ERE-PROTAC with and without linkers and found that the version without a linker had the best degradation efficiency. acs.org Other innovative linker strategies include the use of light-controlled linkers, which can be activated by specific wavelengths of light to release the active PROTAC molecule, offering greater spatial and temporal control over protein degradation. medchemexpress.com
Furthermore, novel PROTAC designs are incorporating features to improve their drug-like properties. This includes the development of peptide-based PROTACs with enhanced cell permeability and stability. thno.org For example, the incorporation of a γ-methyl-containing Npg side chain has been shown to increase the anti-proliferative and ERα degradation activity of a peptide-based PROTAC. rsc.org Another approach is the creation of dual-function PROTACs, such as fluorescent probe-based ERα PROTACs that allow for real-time monitoring of protein degradation within living cells. mdpi.com
Table 1: Examples of Advanced ERα PROTAC Design Strategies
| PROTAC Name | Target Domain | E3 Ligase Ligand | Key Feature | Reference |
|---|---|---|---|---|
| ERE-PROTAC | DNA-Binding Domain (DBD) | VH032 (VHL) | Utilizes a natural DNA sequence to target the DBD, overcoming LBD mutations. | acs.orgrsc.org |
| LCL-ER(dec) | DNA-Binding Domain (DBD) | cIAP | Employs a double-stranded DNA decoy to target the ERα transcription factor. | rsc.org |
| TD-PROTAC | Not Specified | VHL | A stabilized peptide-based PROTAC with enhanced cell permeability. | thno.org |
| Compound A3 | Not Specified | VHL | A fluorescent probe-based PROTAC for real-time monitoring of degradation. | mdpi.com |
Exploration of Novel E3 Ubiquitin Ligases for PROTAC Recruitment
The vast majority of PROTACs currently in development, including those targeting ERα, recruit one of two E3 ligases: cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov While these have proven effective, the human genome encodes over 600 E3 ligases, presenting a significant opportunity to expand the repertoire of E3 ligases for PROTAC-mediated degradation. thno.orgfrontiersin.org
The choice of E3 ligase can have a profound impact on a PROTAC's activity, including its degradation efficiency, tissue specificity, and potential for off-target effects. Different E3 ligases have distinct expression patterns across different tissues and cell types. By selecting an E3 ligase that is highly expressed in tumor cells but has low expression in healthy tissues, it may be possible to develop more targeted and less toxic therapies.
Researchers are actively working to identify and validate new E3 ligase ligands. thno.org This involves screening for small molecules that can bind to other E3 ligases, such as MDM2 and IAPs. frontiersin.org For example, some early peptide-based ERα PROTACs utilized a phosphopeptide from IκBα to recruit the SCFβ-TrCP E3 ligase complex. exonpublications.comexplorationpub.com More recently, researchers have successfully conjugated an ERα-binding DNA aptamer to ligands for cIAP, VHL, and CRBN, demonstrating the versatility of this approach. rsc.org
Furthermore, some E3 ligases have been shown to inhibit ERα degradation through mechanisms like monoubiquitination. exonpublications.com Understanding these counter-regulatory mechanisms is crucial for designing PROTACs that can effectively promote polyubiquitination and degradation. exonpublications.com The exploration of novel E3 ligases holds the promise of developing next-generation ERα PROTACs with improved therapeutic profiles.
Development of Predictive Biomarkers for PROTAC Responsiveness
A critical challenge in the clinical development of any targeted therapy is identifying the patients who are most likely to benefit from the treatment. nih.gov For ERα PROTACs, the development of predictive biomarkers is essential for patient stratification and ensuring optimal therapeutic outcomes. nih.gov
The expression levels of ERα and the recruited E3 ligase are likely to be key determinants of PROTAC responsiveness. aacrjournals.org Patients with tumors that have high levels of both proteins may be more sensitive to PROTAC-induced degradation. Therefore, assays to measure the expression of ERα and the chosen E3 ligase (e.g., CRBN or VHL) in tumor biopsies could serve as valuable predictive biomarkers. aacrjournals.orgscielo.br
Beyond simple expression levels, the mutational status of the ESR1 gene, which encodes ERα, is another important consideration. acs.org While some PROTACs are designed to degrade both wild-type and mutant forms of ERα, the specific mutation may influence the efficacy of a particular PROTAC. medchemexpress.comprotacerdegraders.com Therefore, genotyping of ESR1 mutations from circulating tumor DNA or tumor tissue could help to guide the selection of the most appropriate ERα PROTAC. explorationpub.com
Furthermore, understanding the mechanisms of resistance to ERα PROTACs will be crucial for developing biomarkers of acquired resistance. nih.gov This could involve monitoring for changes in the expression or function of components of the ubiquitin-proteasome system, or the emergence of new ESR1 mutations. A more comprehensive understanding of the molecular factors that govern PROTAC sensitivity will enable a more personalized approach to treatment. scienceopen.com
Refinement of In Vitro and In Vivo Preclinical Models for PROTAC Evaluation
The evaluation of ERα PROTACs requires robust and relevant preclinical models that can accurately predict their clinical efficacy. This includes both in vitro cell-based assays and in vivo animal models.
In vitro, researchers utilize a variety of breast cancer cell lines that express wild-type or mutant forms of ERα to assess the degradation efficiency and anti-proliferative activity of PROTACs. medchemexpress.comresearchgate.net For example, MCF-7 cells are commonly used as a model for tamoxifen-sensitive, ER-positive breast cancer, while T47D cells can harbor specific ERα mutations. acs.orgmedchemexpress.com The development of three-dimensional (3D) organoid cultures derived from patient tumors represents a more physiologically relevant in vitro model system.
For in vivo studies, xenograft models, where human breast cancer cells are implanted into immunocompromised mice, are widely used to evaluate the anti-tumor activity of ERα PROTACs. researchgate.netamazonaws.com These models allow for the assessment of a PROTAC's ability to degrade ERα and inhibit tumor growth in a living organism. umich.edu Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to be even more predictive of clinical response as they better recapitulate the heterogeneity and complexity of human tumors. aacrjournals.org
Researchers are also developing novel animal models to study specific aspects of PROTAC biology. For instance, animal models of menopausal arthritis have been used to investigate the function of ERα using a peptide-based PROTAC as a chemical knockdown tool. frontiersin.orgnih.gov The continuous refinement of these preclinical models will be essential for the successful translation of promising ERα PROTACs from the laboratory to the clinic.
Application of Proteomics and Functional Genomics in PROTAC Research
Proteomics and functional genomics are powerful tools that are being increasingly applied to PROTAC research to gain a deeper understanding of their mechanisms of action and to identify new therapeutic opportunities. rutgers.eduontariotechu.ca
Proteomics, the large-scale study of proteins, can be used to comprehensively analyze the effects of an ERα PROTAC on the entire proteome of a cancer cell. scielo.org.mx This can help to identify not only the intended degradation of ERα but also any off-target effects on other proteins. Mass spectrometry-based proteomics is a key technology in this area. rutgers.edu Furthermore, proteomics can be used to identify the specific lysine (B10760008) residues on ERα that are ubiquitinated, providing insights into the degradation process.
Functional genomics, which studies the function of genes and their products, can be used to identify genes that are essential for PROTAC activity or that contribute to resistance. utoronto.ca Techniques such as CRISPR-based genetic screens can be employed to systematically knock out genes and assess the impact on ERα PROTAC efficacy. utoronto.ca This can lead to the discovery of novel E3 ligases or other components of the ubiquitin-proteasome system that are critical for PROTAC-mediated degradation.
The integration of proteomics and functional genomics data can provide a systems-level view of how ERα PROTACs work and how cancer cells respond to them. scielo.org.mx This knowledge can be used to design more effective PROTACs, identify combination therapies, and develop biomarkers to predict patient response.
Investigation of Induced Protein Structural Dynamics in Degradation Complexes
The formation of a stable ternary complex between the PROTAC, the target protein (ERα), and the E3 ligase is a prerequisite for successful degradation, but it is not always sufficient. biorxiv.orgnih.gov The dynamic interactions and conformational changes within this complex play a crucial role in the subsequent ubiquitination and degradation of the target protein. biorxiv.orgelifesciences.org
These computational approaches can help explain why some PROTACs with similar binding affinities for the target and E3 ligase can have vastly different degradation potencies. biorxiv.orgresearchgate.net The insights gained from studying the structural dynamics of these complexes will be invaluable for the rational design of next-generation PROTACs with improved properties. nih.govresearchgate.net
Q & A
Q. What are the core structural components of PROTAC ERα Degrader-4, and how do they mediate ERα degradation?
PROTAC ERα Degrader-4 comprises three key elements: (1) an ERα-binding group (e.g., OBHSAs), which selectively targets the estrogen receptor alpha; (2) a linker, typically polyethylene glycol or alkyl-based, which determines spatial flexibility; and (3) an E3 ubiquitin ligase ligand (e.g., VHL or cereblon), which recruits the ubiquitin-proteasome system. The ternary complex formed between ERα, PROTAC, and E3 ligase enables ubiquitination and subsequent proteasomal degradation of ERα .
Q. What experimental models are recommended for validating PROTAC ERα Degrader-4 activity in vitro?
Standard models include ERα-positive breast cancer cell lines such as MCF-7 (tamoxifen-sensitive) and LCC2 (tamoxifen-resistant). Key assays involve:
Q. How should researchers address variability in ERα degradation efficiency at higher PROTAC concentrations?
Protein recovery at high concentrations may result from off-target effects or proteasome saturation. To mitigate this:
- Perform dose-response curves (0.01–10 µM) with time-course experiments (e.g., 6–48 hours).
- Include controls such as MG-132 (proteasome inhibitor) to confirm degradation is ubiquitin-proteasome-dependent .
Advanced Research Questions
Q. What strategies can optimize the pharmacokinetic profile of PROTAC ERα Degrader-4 in vivo?
- Linker optimization : Test hydrophilic linkers (e.g., PEG-based) to improve solubility and reduce aggregation.
- Dosing regimens : Intravenous administration (e.g., 10 mg/kg) with a half-life of 4.61 hours in murine models. Monitor clearance rates (64.4 mL/min/kg) and adjust dosing frequency to maintain target engagement .
- Formulation : Use DMSO-based stock solutions for in vitro studies and injectable formulations (e.g., 10% Captisol) for in vivo delivery .
Q. How does PROTAC ERα Degrader-4 overcome tamoxifen resistance in ERα-mutant breast cancer models?
In LCC2 xenografts (tamoxifen-resistant), PROTAC ERα Degrader-4 induces ERα degradation independent of ligand-binding domain mutations. This bypasses traditional antiestrogen resistance mechanisms. Key validations include:
- Comparative studies in WT vs. mutant ERα cell lines.
- Transcriptomic profiling to identify downstream pathways (e.g., autophagy induction via LC3-II upregulation) .
Q. What methodologies are effective for analyzing PROTAC-induced autophagy in ERα-positive cells?
Q. How can researchers design combination therapies involving PROTAC ERα Degrader-4 and CDK4/6 inhibitors?
Preclinical models (e.g., patient-derived xenografts) should evaluate:
- Sequential vs. concurrent dosing to minimize toxicity (e.g., palbociclib + PROTAC).
- Pharmacodynamic markers : ERα degradation (Western blot) and RB phosphorylation (flow cytometry).
- Synergy scoring using Chou-Talalay assays .
Q. What structural modifications enhance PROTAC ERα Degrader-4 selectivity for ERα over ERβ?
- Computational docking : Compare ERα vs. ERβ binding pockets to refine OBHSAs.
- CRISPR screens to identify ERα-specific cofactors critical for ternary complex formation.
- Selectivity assays in ERβ-overexpressing cell lines (e.g., HEK293) .
Data Analysis & Experimental Design
Q. How should researchers interpret contradictory results in ERα degradation efficiency across cell lines?
Variability may arise from differences in E3 ligase expression (e.g., VHL levels) or proteasome activity. Validate using:
Q. What in vivo models are most predictive of PROTAC ERα Degrader-4 efficacy in endocrine-resistant breast cancer?
- LCC2 xenografts : Tamoxifen-resistant, ERα-positive tumors.
- Patient-derived organoids (PDOs) : Recapitulate tumor heterogeneity and drug response.
- Metastatic models : Assess PROTAC activity in bone or lung microenvironments .
Mechanistic & Translational Questions
Q. Does PROTAC ERα Degrader-4 induce ERα degradation in non-canonical subcellular compartments (e.g., mitochondria)?
Q. What biomarkers are critical for monitoring PROTAC ERα Degrader-4 efficacy in clinical trials?
- Circulating tumor DNA (ctDNA) : ERα mutation status.
- Serum proteomics : ERα-derived peptides post-degradation.
- FDG-PET imaging : Tumor metabolic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
